molecular formula C10H20N2O B13201531 N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide

N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide

Cat. No.: B13201531
M. Wt: 184.28 g/mol
InChI Key: YKLBVBUHBVBBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide is a versatile chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol This compound is known for its unique structure, which includes a cyclopentyl ring and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide typically involves the reaction of 3-aminocyclopentylmethanol with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, alcohols, and amines

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Derivatives with different functional groups

Mechanism of Action

The mechanism of action of N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide stands out due to its unique combination of a cyclopentyl ring and an amide functional group, which imparts specific reactivity and properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biochemical processes .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-[(3-aminocyclopentyl)methyl]-2-methylpropanamide

InChI

InChI=1S/C10H20N2O/c1-7(2)10(13)12-6-8-3-4-9(11)5-8/h7-9H,3-6,11H2,1-2H3,(H,12,13)

InChI Key

YKLBVBUHBVBBNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1CCC(C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.